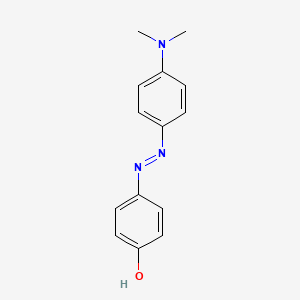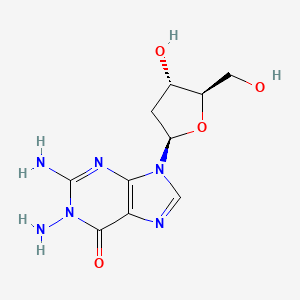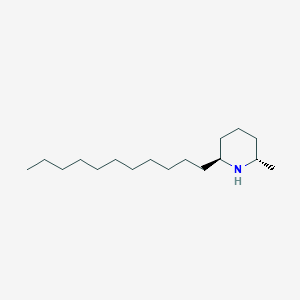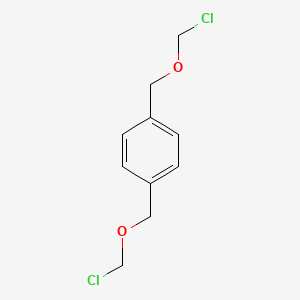
Épérisone
Vue d'ensemble
Description
L’éperisone est un relaxant musculaire à action centrale couramment utilisé pour soulager la raideur et la douleur musculaires. Il est formulé sous forme de chlorhydrate d’éperisone et est connu pour sa capacité à détendre à la fois les muscles squelettiques et les muscles lisses vasculaires. Ce composé est particulièrement efficace pour réduire la myotonie, améliorer la circulation et supprimer le réflexe de douleur .
Applications De Recherche Scientifique
Eperisone has a wide range of scientific research applications. In medicine, it is used to treat conditions such as low back pain, spastic paralysis, and cervical spondylosis . Its muscle relaxant properties make it valuable in rehabilitation therapy, where it helps improve voluntary movement without reducing muscle power . Additionally, eperisone is studied for its potential use in treating dizziness and tinnitus associated with cerebrovascular disorders .
Mécanisme D'action
L’éperisone exerce ses effets en inhibant la décharge spontanée des motoneurones gamma, ce qui réduit la sensibilité des fuseaux neuromusculaires . Il agit également comme un vasodilatateur en antagonisant l’afflux de calcium, ce qui contribue à améliorer la circulation sanguine . Ces mécanismes contribuent à ses propriétés relaxantes musculaires et analgésiques.
Analyse Biochimique
Biochemical Properties
Eperisone functions through the blockade of voltage-gated sodium and calcium channels, which leads to muscle relaxation . It interacts with various enzymes and proteins, including those involved in the regulation of muscle contraction and pain pathways. Eperisone’s interaction with these biomolecules results in the inhibition of muscle spindle sensitivity and suppression of spinal reflex potentials .
Cellular Effects
Eperisone exerts significant effects on different cell types and cellular processes. It relaxes both skeletal and vascular smooth muscles, leading to improved blood flow and reduced muscle stiffness . Eperisone also influences cell signaling pathways by inhibiting the afferent firing of muscle spindles and suppressing polysynaptic reflexes in the spinal cord . Additionally, it has been shown to improve dizziness and tinnitus associated with cerebrovascular disorders .
Molecular Mechanism
At the molecular level, eperisone acts by blocking voltage-gated sodium and calcium channels, which reduces the excitability of neurons and muscle cells . This blockade leads to decreased gamma-efferent firing and inhibition of spinal cord activities, resulting in muscle relaxation and pain relief . Eperisone also inhibits the P2X7 receptor, which plays a role in neuropathic and inflammatory pain .
Temporal Effects in Laboratory Settings
In laboratory settings, eperisone demonstrates rapid absorption and elimination. After oral administration, it reaches peak plasma concentration within 1.6 hours and has a biological half-life of approximately 1.87 hours . Eperisone’s effects are sustained with repeated dosing, and it does not accumulate in the body, making it suitable for both short-term and long-term use .
Dosage Effects in Animal Models
Studies in animal models have shown that eperisone’s effects vary with dosage. At therapeutic doses, it effectively reduces muscle spasms and rigidity without causing significant adverse effects . At higher doses, eperisone may cause mild sedation and gastrointestinal disturbances . The drug has also been found to improve lung function and reduce lung scarring in a mouse model of idiopathic pulmonary fibrosis .
Metabolic Pathways
Eperisone undergoes extensive first-pass metabolism in the intestines, which significantly reduces its bioavailability when taken orally . It is metabolized primarily in the liver, where it is converted into various metabolites that are excreted in the urine . The drug’s metabolism can be influenced by other compounds, such as methylphenobarbital, which can increase its metabolic rate .
Transport and Distribution
Eperisone is distributed throughout the body, with a particular affinity for muscle tissues . It is transported across cell membranes via passive diffusion and is not significantly bound to plasma proteins . The drug’s distribution is influenced by its lipophilicity, allowing it to cross the blood-brain barrier and exert central effects .
Subcellular Localization
Eperisone’s subcellular localization is primarily within the cytoplasm of muscle cells, where it interacts with ion channels and other proteins involved in muscle contraction . The drug does not undergo significant post-translational modifications, and its activity is largely dependent on its concentration within the cytoplasm .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le chlorhydrate d’éperisone peut être synthétisé par un processus en plusieurs étapes. Une méthode courante implique la réaction de la p-éthylpropiophénone avec le chlorhydrate de pipéridine et le paraformaldéhyde dans l’isopropanol. Le mélange est porté à reflux à 95-100 °C pendant 5 à 6 heures, suivi d’une cristallisation à l’aide d’éther isopropylique . Une autre méthode consiste à dissoudre l’impureté de chlorhydrate d’éperisone brute dans l’isopropanol, à chauffer, puis à ajouter de l’acétone pour la cristallisation .
Méthodes de production industrielle : La production industrielle de chlorhydrate d’éperisone implique généralement une synthèse à grande échelle utilisant des conditions de réaction similaires à celles décrites ci-dessus. Le processus est optimisé pour le rendement et la pureté, garantissant que le produit final répond aux normes pharmaceutiques .
Analyse Des Réactions Chimiques
Types de réactions : L’éperisone subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier la structure du composé et améliorer ses propriétés pharmacologiques.
Réactifs et conditions communs : Les réactifs courants utilisés dans la synthèse et la modification de l’éperisone comprennent le chlorhydrate de pipéridine, le paraformaldéhyde et l’isopropanol. Les conditions de réaction impliquent souvent un reflux à des températures élevées et une cristallisation ultérieure .
Principaux produits formés : Le principal produit formé à partir de ces réactions est le chlorhydrate d’éperisone, qui est utilisé dans les formulations pharmaceutiques. Les impuretés et les sous-produits sont généralement éliminés par des processus de cristallisation et de purification .
Applications de la recherche scientifique
L’éperisone a une large gamme d’applications de recherche scientifique. En médecine, il est utilisé pour traiter des affections telles que les douleurs lombaires, la paralysie spastique et la spondylose cervicale . Ses propriétés relaxantes musculaires le rendent précieux en thérapie de réadaptation, où il aide à améliorer le mouvement volontaire sans réduire la puissance musculaire . En outre, l’éperisone est étudiée pour son utilisation potentielle dans le traitement des étourdissements et des acouphènes associés aux troubles cérébrovasculaires .
Comparaison Avec Des Composés Similaires
L’éperisone est souvent comparée à d’autres relaxants musculaires tels que le baclofène et la tizanidine. Contrairement au baclofène, qui augmente la vitesse de chute des jambes, l’éperisone augmente le nombre d’oscillations des jambes, ce qui indique un mode d’action différent . L’éperisone est également préférée pour sa faible incidence de sédation par rapport à d’autres médicaments antispasmodiques . Des composés similaires comprennent la tolpérisone et le méthocarbamol, qui agissent également comme des relaxants musculaires mais ont des profils pharmacologiques différents .
Propriétés
IUPAC Name |
1-(4-ethylphenyl)-2-methyl-3-piperidin-1-ylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO/c1-3-15-7-9-16(10-8-15)17(19)14(2)13-18-11-5-4-6-12-18/h7-10,14H,3-6,11-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQUNAWUMZGQQJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5040671 | |
| Record name | Eperisone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5040671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64840-90-0 | |
| Record name | Eperisone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64840-90-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eperisone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064840900 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eperisone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08992 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Eperisone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5040671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EPERISONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2M2P0551D3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
170-172 | |
| Record name | Eperisone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08992 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Eperisone?
A1: Eperisone hydrochloride is a centrally acting muscle relaxant. While its exact mechanism is not fully elucidated, research suggests it inhibits the pain reflex pathway, potentially by suppressing mono- and polysynaptic reflexes in the spinal cord and supraspinal structures [].
Q2: Does Eperisone have any effects on blood vessels?
A2: Yes, in addition to its central action, Eperisone also exhibits vasodilatory effects on vascular smooth muscle, potentially by blocking calcium channels [, ]. This contributes to its muscle relaxant properties by improving blood supply to skeletal muscles, counteracting the ischemia caused by muscle contracture. []
Q3: How does Eperisone affect neurotransmission within the vestibular system?
A3: Studies in anesthetized cats suggest Eperisone can inhibit synaptic transmission in neurons of the medial vestibular nucleus, particularly those projecting to the abducens nucleus (ascending neurons), without significantly affecting descending neurons projecting to the spinal cord []. This selective inhibition might contribute to its antivertigo effects. []
Q4: What is the molecular formula and weight of Eperisone?
A4: Eperisone hydrochloride has the molecular formula C19H27NO.HCl and a molecular weight of 321.87 g/mol.
Q5: How is Eperisone metabolized in the human body?
A5: Eperisone is metabolized in the liver and intestines, primarily by cytochrome P450 (CYP) enzymes. Studies show that multiple CYPs are involved, including CYP2J2 and CYP3A4 []. The major metabolic pathways include oxidation and carbonyl reduction, resulting in seven identified metabolites [].
Q6: Are there any factors influencing Eperisone's pharmacokinetic variability?
A6: Yes, Eperisone exhibits high pharmacokinetic variability. Population pharmacokinetic modeling identified aspartate aminotransferase levels and smoking status as potential covariates influencing Eperisone's apparent clearance [].
Q7: What is the bioavailability of oral Eperisone?
A7: Oral Eperisone has low bioavailability due to significant first-pass metabolism in the intestines [].
Q8: Has a transdermal delivery system for Eperisone been explored?
A8: Yes, research has explored transdermal patches as an alternative delivery method for Eperisone. Studies in rats have shown that transdermal Eperisone exhibits significantly enhanced and longer-lasting muscle relaxant activity compared to oral administration, suggesting improved absorption and potentially better efficacy and patient compliance [].
Q9: What are the common clinical applications of Eperisone?
A9: Eperisone is primarily prescribed for the relief of muscle stiffness, spasm, and pain associated with musculoskeletal disorders. Some common conditions include low back pain, cervical spondylitis, and spastic palsy [, , , ].
Q10: Has Eperisone been studied in the treatment of acute musculoskeletal spasm associated with low back pain?
A10: Yes, randomized, double-blind, placebo-controlled trials have investigated the efficacy of Eperisone in treating acute musculoskeletal spasm associated with low back pain []. These trials reported significant improvements in finger-to-floor distance, lumbar pain, and reduced need for rescue medication in patients treated with Eperisone compared to placebo [].
Q11: Can Eperisone cause QT prolongation or other cardiac effects?
A11: While rare, case reports describe the potential for Eperisone overdose to induce severe QT prolongation and torsades de pointes, particularly in patients concurrently taking medications that prolong the QT interval [].
Q12: What analytical techniques are commonly used to quantify Eperisone?
A12: Several analytical methods have been developed and validated for the quantification of Eperisone in various matrices. These include:
- High-performance liquid chromatography (HPLC) coupled with various detection techniques: This includes HPLC with ultraviolet detection (HPLC-UV) [, , , , ], HPLC with electrospray ionization-mass spectrometry (HPLC-ESI-MS) [, ], and HPLC with tandem mass spectrometry (LC-MS/MS) [].
- Thin-layer chromatography (TLC): TLC coupled with densitometry is a simple and cost-effective method for quantifying Eperisone in pharmaceutical formulations [, , ].
- UV Spectrophotometry: This technique can be used for the simultaneous estimation of Eperisone in combination with other drugs like Diclofenac Sodium [, , ].
Q13: Are there any specific challenges in formulating stable Eperisone pharmaceutical products?
A13: Maintaining the stability of Eperisone in pharmaceutical formulations can be challenging. Research has focused on developing stabilized compositions. One approach involves incorporating an acidifying agent to prevent degradation of Eperisone salt during storage and enhance its chemical stability [, ].
Q14: What strategies have been explored to improve Eperisone's bioavailability?
A14: To overcome the limitations of low oral bioavailability, researchers have investigated alternative delivery systems like transdermal patches [, ]. These patches demonstrate prolonged release and enhanced muscle relaxant activity compared to oral administration, indicating their potential for improving patient compliance and therapeutic outcomes.
Q15: Is there evidence of resistance development to Eperisone's therapeutic effects?
A15: Currently, there is no published research reporting the development of resistance to Eperisone's muscle relaxant effects.
Q16: Are there any known drug interactions with Eperisone?
A16: While drug interaction studies specific to Eperisone are limited, caution should be exercised when co-administering it with other centrally acting drugs or medications known to prolong the QT interval, given its potential for additive effects [].
Q17: Has Eperisone's environmental impact been studied?
A17: Currently, there is limited publicly available research investigating the environmental impact and degradation of Eperisone.
Q18: Are there any known alternatives or substitutes for Eperisone?
A18: Several other muscle relaxants are available, each with its own mechanism of action and side effect profile. Some commonly used alternatives include:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Phenyl-1,3-dihydrooxazolo[3,4-a]benzimidazole](/img/structure/B1215789.png)
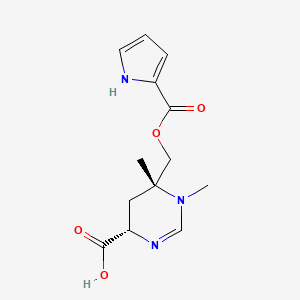
![1-[9-Ethyl-6-(1-hydroxyiminoethyl)-3-carbazolyl]ethanone oxime](/img/structure/B1215791.png)
![24-[2-[Bis[2-(12-hydroxy-24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-24-yl)ethylamino]phosphinothioylamino]ethyl]-24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-ol](/img/structure/B1215795.png)
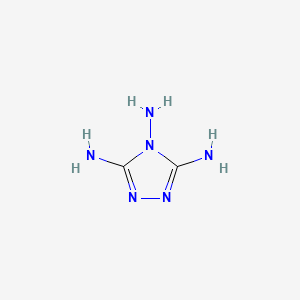
![2-[2-(Diaminomethylidenehydrazinylidene)ethylideneamino]guanidine](/img/structure/B1215798.png)
